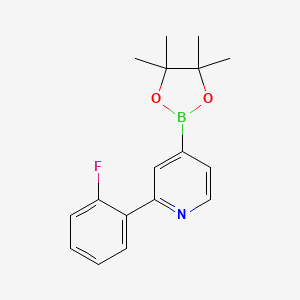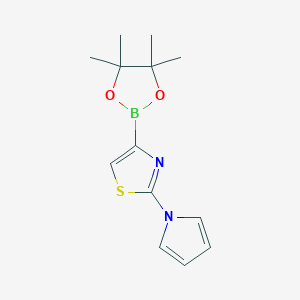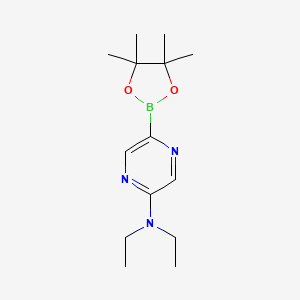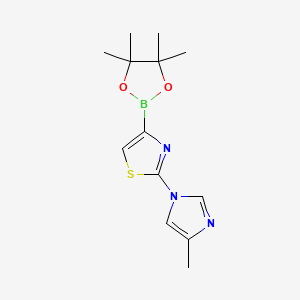
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester, also known as TPBAPE, is a novel ester compound that has been used in various scientific research applications. It is a versatile reagent that can be used in a variety of organic synthesis reactions, including Suzuki-Miyaura and Heck reactions. TPBAPE has also been used in biochemistry and physiological studies, as well as in laboratory experiments.
Scientific Research Applications
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used in various scientific research applications, including inorganic and organic synthesis, biochemistry and physiology, and laboratory experiments. In organic synthesis, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used in the Suzuki-Miyaura and Heck reactions. In biochemistry and physiology, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used to study the effects of various compounds on cell signaling pathways and enzyme activity. In laboratory experiments, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been used to study the effects of various compounds on cell growth and viability.
Mechanism of Action
The mechanism of action of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester is not yet fully understood. However, it is believed to act as a catalyst for various reactions, including Suzuki-Miyaura and Heck reactions. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to interact with various biological molecules, such as proteins and enzymes, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects. In cell culture studies, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to affect cell signaling pathways and enzyme activity. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to affect cell growth and viability in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is a versatile reagent that can be used in a variety of reactions. Additionally, 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester has been shown to have various biochemical and physiological effects, making it useful for studying the effects of various compounds on cell signaling pathways and enzyme activity.
However, there are also some limitations to using 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester in laboratory experiments. The reaction conditions can be difficult to control, and the product can be difficult to isolate. Additionally, the mechanism of action of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester is not yet fully understood, making it difficult to predict its effects in certain situations.
Future Directions
There are several potential future directions for 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester. One possibility is to further explore its use in organic synthesis, including its use in the Suzuki-Miyaura and Heck reactions. Additionally, further research could be done to study the effects of 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester on cell signaling pathways and enzyme activity. Finally, further research could be done to develop more efficient methods of synthesizing and isolating 2-(4-Tolyl)pyridine-4-boronic acid pinacol ester.
Synthesis Methods
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester can be synthesized from the reaction of 4-tolyl pyridine with boronic acid pinacol ester. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium(II) chloride. The reaction is typically carried out at room temperature, and the product is isolated by column chromatography.
properties
IUPAC Name |
2-(4-methylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22BNO2/c1-13-6-8-14(9-7-13)16-12-15(10-11-20-16)19-21-17(2,3)18(4,5)22-19/h6-12H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVSUICZUJNYGKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22BNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tolyl)pyridine-4-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














